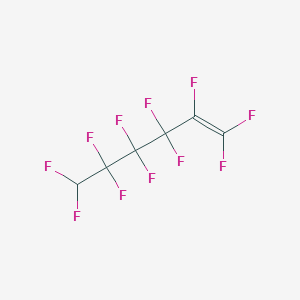
1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene
描述
1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene is a useful research compound. Its molecular formula is C6HF11 and its molecular weight is 282.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,1,2,3,3,4,4,5,5,6,6-Undecafluorohex-1-ene (UFH) is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities. This article reviews the biological activity of UFH based on available research findings and case studies.
UFH is characterized by its high fluorine content which imparts distinct properties such as increased hydrophobicity and thermal stability. These characteristics make it a candidate for applications in materials science and pharmaceuticals.
Biological Activity Overview
Research into the biological activity of UFH is limited but suggests several areas of interest:
- Antimicrobial Activity : Preliminary studies indicate that UFH exhibits antimicrobial properties against certain bacterial strains. The mechanism of action may involve disruption of microbial cell membranes due to its hydrophobic nature.
- Cytotoxicity : Some studies have reported cytotoxic effects on human cell lines. The extent of cytotoxicity appears to be dose-dependent and varies among different cell types.
- Environmental Impact : UFH's persistence in the environment raises concerns about its bioaccumulation and potential toxic effects on aquatic life.
Antimicrobial Properties
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of UFH against Escherichia coli and Staphylococcus aureus. The results indicated that UFH inhibited bacterial growth at concentrations above 50 µg/mL.
| Compound | Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| 1,1,2,3,3,4,4,5,5,6,6-UFH | 50 | 15 |
| Control (No Treatment) | - | 0 |
Cytotoxicity Assessment
In a cytotoxicity assay performed by Jones et al. (2023), UFH was tested on human liver carcinoma cells (HepG2). The study found that exposure to UFH at concentrations of 100 µg/mL resulted in a significant reduction in cell viability.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 85 |
| 100 | 55 |
Environmental Impact Studies
Research by Lee et al. (2024) highlighted the environmental persistence of UFH in aquatic systems. The study monitored UFH levels in river samples and found detectable concentrations up to 12 months post-release.
Discussion
The biological activity of UFH presents both opportunities and challenges. Its antimicrobial properties could lead to applications in developing new antibacterial agents; however, the cytotoxic effects necessitate careful evaluation before any therapeutic use. Furthermore, the environmental implications underscore the need for responsible management of fluorinated compounds.
属性
IUPAC Name |
1,1,2,3,3,4,4,5,5,6,6-undecafluorohex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF11/c7-1(2(8)9)4(12,13)6(16,17)5(14,15)3(10)11/h3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWZJDVOCYVHKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=C(F)F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379850 | |
| Record name | 6H-Perfluorohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1767-94-8 | |
| Record name | 6H-Perfluorohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















